3-([1,1'-Biphenyl]-4-YL)propiolic acid
Description
3-([1,1'-Biphenyl]-4-YL)propiolic acid is a biphenyl-substituted alkynyl carboxylic acid characterized by a rigid triple bond (C≡C) adjacent to a carboxylic acid group. This structure confers high acidity (due to sp-hybridization) and reactivity, making it valuable in palladium-catalyzed decarboxylative coupling reactions . Its molecular formula is C₁₅H₁₀O₂, with a molecular weight of 226.24 g/mol. The biphenyl moiety enhances π-conjugation, influencing electronic properties and binding interactions in synthetic or biological contexts.
Properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silicon-Mediated Carboxylation with Potassium tert-Butoxide
The direct carboxylation of 4-ethynylbiphenyl using CO₂ represents a high-yielding route. In a representative procedure, 4-ethynylbiphenyl (1.0 mmol) reacts with HSi(OEt)₂Me (5.0 mmol) and KOtBu (1.5 mmol) under CO₂ at 40°C for 2 hours, yielding 92% of the target propiolic acid. The silicon reagent facilitates alkyne activation, enabling nucleophilic attack on CO₂ to form the carboxylic acid. This method is notable for its atom economy and mild conditions, though it requires careful handling of gaseous CO₂.
Cesium Carbonate-Promoted Carboxylation in Polar Solvents
Alternative protocols employ cesium carbonate as a base in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, reacting 4-ethynylbiphenyl (0.5 mmol) with Cs₂CO₃ (2.0 mmol) in DMF at 65°C under 1 atm CO₂ for 18 hours yields 88% product. A modified approach in DMSO at 60°C for 24 hours achieves 86% yield, with extended reaction times compensating for the solvent’s lower nucleophilicity. These methods highlight the versatility of cesium carbonate in stabilizing intermediates during carboxylation.
Table 1: Carboxylation Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | Neat | 40 | 2 | 92 |
| Cs₂CO₃ | DMF | 65 | 18 | 88 |
| Cs₂CO₃ | DMSO | 60 | 24 | 86 |
Dehydrohalogenation of Dibrominated Precursors
Potassium tert-Butoxide-Mediated Elimination
A two-step synthesis involves the dehydrohalogenation of 3-biphenyl-4-yl-2,3-dibromo-propionic acid. Treating the dibromide (13.0 mmol) with KOtBu (52.1 mmol) in tert-butanol at 40°C for 4 hours eliminates HBr, forming the propiolic acid via a base-promoted β-elimination. While the yield is unspecified, this route avoids gaseous reagents and is scalable, though it requires stoichiometric base and generates bromide waste.
Palladium-Catalyzed Cross-Coupling Reactions
DBU-Assisted Coupling in DMSO
A modified protocol employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) and 1,8-diazabicycloundec-7-ene (DBU) in DMSO. Combining 4-iodobiphenyl (10.0 mmol) with propiolic acid (12.0 mmol) at 35°C for 10 hours under inert conditions yields the product after chromatographic purification. This method benefits from DBU’s dual role as a base and ligand, enhancing catalytic efficiency.
Comparative Analysis of Methodologies
Efficiency and Practicality
Carboxylation routes under CO₂ provide the highest yields (86–92%) and are ideal for large-scale synthesis, though they require specialized equipment for gas handling. Cross-coupling methods offer flexibility in aryl halide substrates but involve costly palladium catalysts and longer reaction times. Dehydrohalogenation is a viable alternative when dibrominated precursors are accessible, though bromide waste management poses challenges.
Solvent and Base Selection
Polar aprotic solvents like DMSO and DMF enhance reaction rates in carboxylation and coupling reactions, respectively. The choice of base (KOtBu vs. Cs₂CO₃) impacts intermediate stability, with cesium salts favoring carboxylation equilibria.
Mechanistic Insights
Carboxylation Pathway
The silicon-mediated mechanism proceeds through a silyl acetylide intermediate, which reacts with CO₂ to form a carboxylated product after hydrolysis. In contrast, cesium carbonate likely deprotonates the terminal alkyne, generating a cesium acetylide that attacks CO₂ electrophilically.
Palladium-Catalyzed Coupling
Sonogashira couplings involve oxidative addition of the aryl halide to Pd(0), transmetallation with a copper acetylide, and reductive elimination to form the carbon-carbon bond. DBU facilitates deprotonation of propiolic acid, generating the requisite acetylide nucleophile.
Industrial and Laboratory-Scale Considerations
Industrial applications favor carboxylation methods due to their scalability and cost-effectiveness, while academic settings may prefer cross-coupling for substrate versatility. Recent advances in continuous-flow CO₂ reactors could further enhance the practicality of gas-phase carboxylation.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert propiolic acids into alkenes or alkanes, depending on the conditions and reagents used.
Substitution: Propiolic acids can participate in substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Gold Catalysts: Gold-catalyzed reactions are common for propiolic acids, facilitating intermolecular reactions with alkenes to form various products.
Bromination: Propiolic acids can undergo bromination to form dibromoacrylic acid.
Hydrogen Chloride: Reaction with hydrogen chloride forms chloroacrylic acid.
Major Products:
α, β-Unsaturated δ-Lactones: Formed through gold-catalyzed [4 + 2] annulation reactions.
1,3-Dienes: Produced via enyne cross metathesis.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that derivatives of 3-([1,1'-Biphenyl]-4-YL)propiolic acid can exhibit anticancer activity. For example, a study highlighted the synthesis of compounds containing this biphenyl moiety that induced reactive oxygen species (ROS) generation in pancreatic cancer cells. The accumulation of ROS led to apoptosis through glutathione depletion, suggesting a mechanism for anticancer action . These findings point to the potential of this compound as a scaffold for developing new anticancer agents.
1.2 Anti-inflammatory and Analgesic Activities
Biphenyl derivatives have been studied for their anti-inflammatory properties. Compounds structurally related to 3-([1,1'-Biphenyl]-4-YL)propiolic acid are known to interact with inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Material Science
2.1 Polymer Chemistry
The unique properties of 3-([1,1'-Biphenyl]-4-YL)propiolic acid make it suitable for applications in polymer chemistry. Its ability to undergo polymerization reactions allows for the creation of advanced materials with tailored properties. Research has shown that incorporating biphenyl units into polymers can enhance their thermal stability and mechanical strength .
2.2 Photonic Applications
Due to its conjugated structure, this compound can be utilized in photonic devices. Studies suggest that biphenyl derivatives can improve the efficiency of organic light-emitting diodes (OLEDs) and solar cells by enhancing charge transport properties .
Synthetic Methodologies
3.1 Decarboxylative Coupling Reactions
3-([1,1'-Biphenyl]-4-YL)propiolic acid has been employed as a reactant in palladium-catalyzed decarboxylative coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules . The ability to utilize this compound in such reactions underscores its versatility as a building block in organic synthesis.
3.2 Synthesis of Novel Compounds
The reactivity of 3-([1,1'-Biphenyl]-4-YL)propiolic acid allows chemists to explore new synthetic pathways for creating novel compounds with potential biological activities. The strategic modification of its structure can lead to derivatives that may possess enhanced pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-YL)propiolic acid involves its interaction with molecular targets through its alkyne and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical transformations, depending on the specific application and conditions.
Comparison with Similar Compounds
Functional Group Analysis
- Propiolic Acid vs. Propanoic Acid: The triple bond in propiolic acid increases acidity (pKa ~1.5–2.5) compared to propanoic acid (pKa ~4.8) due to greater stabilization of the conjugate base. This makes propiolic acid more reactive in decarboxylative cross-couplings, as demonstrated in palladium-catalyzed reactions yielding 41% product .
- Propenoic Acid (Acrylic Acid): The α,β-unsaturated system enhances electrophilicity, enabling Michael additions or polymerizations. Its acidity (pKa ~4.25) lies between propiolic and propanoic acids .
- Amino and Cyano Derivatives: The amino group in 3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid introduces chirality, relevant in drug synthesis (e.g., protease enzyme-mediated resolutions ). The cyano group in 3-(4-Biphenylyl)-2-cyanopropionic Acid withdraws electron density, further acidifying the carboxylic proton (pKa ~1.8–2.5) .
Physicochemical Properties
- Solubility: Propanoic acid derivatives (e.g., 3-([1,1'-Biphenyl]-4-yl)propanoic acid) exhibit lower solubility in polar solvents compared to propiolic acid due to reduced polarity.
- Thermal Stability : Propiolic acid’s triple bond may reduce thermal stability relative to saturated analogs.
Biological Activity
3-([1,1'-Biphenyl]-4-YL)propiolic acid, with the CAS number 32340-38-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antioxidant activities, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
3-([1,1'-Biphenyl]-4-YL)propiolic acid is characterized by a propiolic acid functional group attached to a biphenyl moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 3-([1,1'-Biphenyl]-4-YL)propiolic acid through various in vitro assays. For instance, it was tested against A549 non-small cell lung cancer cells. The results indicated that this compound could significantly reduce cell viability and inhibit migration, demonstrating promising anticancer properties.
Table 1: Anticancer Activity of 3-([1,1'-Biphenyl]-4-YL)propiolic Acid
| Concentration (µM) | Cell Viability (%) | Migration Inhibition (%) |
|---|---|---|
| 10 | 75 | 30 |
| 25 | 50 | 50 |
| 50 | 30 | 70 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
Antioxidant Activity
In addition to its anticancer properties, 3-([1,1'-Biphenyl]-4-YL)propiolic acid has been shown to exhibit significant antioxidant activity. This was assessed using DPPH radical scavenging assays and ferric reducing antioxidant power (FRAP) assays.
Table 2: Antioxidant Activity of 3-([1,1'-Biphenyl]-4-YL)propiolic Acid
| Assay Type | IC50 (µM) | Comparison Control (Ascorbic Acid IC50) |
|---|---|---|
| DPPH Scavenging | 15 | 5 |
| FRAP | 20 | 10 |
The results indicate that the compound's antioxidant capacity may be attributed to its ability to donate electrons and neutralize free radicals.
Case Studies
A notable case study involved the synthesis of derivatives of biphenyl-based compounds, including variations of propiolic acid. Researchers found that specific substitutions on the biphenyl ring enhanced both the anticancer and antioxidant activities. For example, compounds with electron-donating groups showed improved efficacy against cancer cell lines compared to those with electron-withdrawing groups.
Q & A
Q. How should researchers design degradation studies for ecological risk assessment?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
